molecular formula C29H27F3N2O2 B12424680 ERalpha degrader-2

ERalpha degrader-2

Cat. No.: B12424680
M. Wt: 492.5 g/mol
InChI Key: XKYAKCQZMYWSSE-CHAGWJKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ERalpha degrader-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ERalpha degrader-2 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the degradation of estrogen receptor alpha and its effects on cellular processes.

    Biology: It is used to investigate the role of estrogen receptor alpha in various biological pathways and to study the effects of its degradation on cell proliferation and gene expression.

    Medicine: It is used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for the treatment of HER-positive breast cancer.

    Industry: It is used in the development of new drugs and therapies targeting estrogen receptor alpha

Properties

Molecular Formula

C29H27F3N2O2

Molecular Weight

492.5 g/mol

IUPAC Name

4-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]benzoic acid

InChI

InChI=1S/C29H27F3N2O2/c1-16-12-21-20-6-4-5-7-24(20)33-26(21)27(34(16)15-29(2,3)32)25-22(30)13-19(14-23(25)31)17-8-10-18(11-9-17)28(35)36/h4-11,13-14,16,27,33H,12,15H2,1-3H3,(H,35,36)/t16-,27-/m1/s1

InChI Key

XKYAKCQZMYWSSE-CHAGWJKLSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Origin of Product

United States

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